Cas no 2418659-90-0 (3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)
![3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid structure](https://ja.kuujia.com/scimg/cas/2418659-90-0x500.png)
3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-{[2-(tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid
- 2418659-90-0
- EN300-26628363
- 3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid
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- インチ: 1S/C19H28N2O5/c1-13-15(11-25-12-17(22)26-19(2,3)4)9-14(18(23)24)10-16(13)21-7-5-20-6-8-21/h9-10,20H,5-8,11-12H2,1-4H3,(H,23,24)
- InChIKey: KTRPAKWUTYJYPS-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)OC(C)(C)C)CC1=CC(C(=O)O)=CC(=C1C)N1CCNCC1
計算された属性
- せいみつぶんしりょう: 364.19982200g/mol
- どういたいしつりょう: 364.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 88.1Ų
3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628363-1.0g |
2418659-90-0 | 1g |
$0.0 | 2023-05-26 | |||
Enamine | EN300-26628363-1g |
2418659-90-0 | 1g |
$0.0 | 2023-09-12 |
3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acidに関する追加情報
Professional Introduction to 3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic Acid (CAS No. 2418659-90-0)
3-{[2-(Tert-butoxy-2-oxoethoxy)methyl]-4-methyl-5-(piperazin-1-yl)benzoic acid}, identified by its CAS number 2418659-90-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a piperazine moiety and an ester group, contribute to its unique chemical properties and potential therapeutic applications.
The piperazine ring is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with biological targets such as enzymes and receptors. In the case of 3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid, the piperazine moiety is positioned at the 5-position of the benzoic acid core, which enhances its solubility and bioavailability. This structural arrangement also allows for potential interactions with various biological pathways, making it a valuable scaffold for drug design.
The ester group in this compound plays a crucial role in modulating its pharmacokinetic properties. Ester functionalities are often used in drug development because they can be hydrolyzed in vivo, releasing active or modified pharmacophores. This characteristic can be exploited to create prodrugs or to control the release profile of the active compound. Additionally, the presence of a Tert-butoxy group at the 2-position of the ethoxy ester moiety provides steric hindrance, which can influence the compound's binding affinity and selectivity towards biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high accuracy. Studies have shown that 3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid exhibits promising interactions with enzymes involved in inflammatory pathways. These interactions suggest that the compound may have therapeutic potential in conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
In vitro studies have demonstrated that this compound can inhibit the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the production of pro-inflammatory mediators. The ability to modulate these enzymes could lead to the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies. Furthermore, the structural features of this compound make it a suitable candidate for further derivatization, allowing researchers to fine-tune its pharmacological properties.
The benzoic acid core is another important structural element that contributes to the biological activity of this compound. Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The presence of a methyl group at the 4-position and a piperazine moiety at the 5-position further enhances these properties by providing additional interaction points with biological targets. This combination of structural features makes 3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid a versatile scaffold for drug discovery.
Recent research has also explored the potential applications of this compound in oncology. Studies have shown that benzoic acid derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The specific arrangement of functional groups in 3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid may enhance its ability to interact with cancer-specific targets, making it a promising candidate for further investigation as an anticancer agent.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the Tert-butoxy group at the 2-position is particularly challenging due to its sensitivity to hydrolysis under basic conditions. However, recent advances in synthetic methodologies have made it possible to introduce this group efficiently while maintaining high reaction yields. The subsequent installation of the piperazine moiety at the 5-position is another critical step that requires precise control over reaction conditions.
The pharmaceutical industry has shown significant interest in developing new drugs based on benzoic acid derivatives due to their favorable pharmacokinetic properties and broad spectrum of biological activities. 3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid represents an excellent example of such a derivative with immense therapeutic potential. As research continues to uncover new biological targets and mechanisms, this compound is likely to play an important role in the development of novel therapeutic agents.
In conclusion, 3-{[2-(Tert-butoxy-2-oxoethoxy)methyl]-4-methyl-5-(piperazin-1-y l)benzoic acid (CAS No. 2418659-90-0) is a structurally complex and biologically active compound with significant therapeutic potential. Its unique combination of functional groups makes it a valuable scaffold for drug discovery, particularly in areas such as anti-inflammation and oncology. As research progresses, this compound is expected to contribute significantly to the development of new pharmaceuticals that address unmet medical needs.
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